(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid

ERK inhibition ligand efficiency kinase selectivity

Medicinal chemistry teams face 1-2 extra steps using 6-halo precursors for C-6 diversification. This heteroaryl boronic acid solves it: the B(OH)₂ group at the 6-position enables direct Suzuki-Miyaura coupling without protection. - Privileged kinase scaffold (ERK, BTK, JAK3) with LE 0.46 vs 0.29 indazole - >100-fold selectivity vs 97% of 265 kinases; validated GI₅₀ low μM (K562, MV4-11) - MW 162.94, ≥98% purity, HTE-ready

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
Cat. No. B11919851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=N1)C=NN2)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3,11-12H,(H,9,10)
InChIKeyKGAQDFKQVXRLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[4,3-c]pyridin-6-yl Boronic Acid for Kinase Library Synthesis


(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid (CAS 1448458‑34‑1; C₆H₆BN₃O₂, MW 162.94) is a heteroaryl boronic acid building block that places the reactive B(OH)₂ group specifically at the 6‑position of the pyrazolo[4,3‑c]pyridine scaffold . This scaffold has been validated as a privileged kinase‑inhibitor core in both industrial and academic drug‑discovery programs, most notably in Merck’s ERK inhibitor series [1]. The 6‑position boronic acid enables direct, protecting‑group‑free Suzuki–Miyaura cross‑coupling for rapid C‑6 diversification, a feature that distinguishes it from the corresponding 6‑halo precursors that require pre‑functionalisation [2].

Why Generic Boronic Acids Cannot Substitute This Scaffold


Generic boronic acids such as pyridine‑3‑boronic acid or 1H‑pyrazol‑4‑ylboronic acid are widely employed in Suzuki couplings but introduce simple monocyclic aryl/heteroaryl groups that lack the bicyclic hydrogen‑bonding architecture required for ATP‑site kinase engagement . The pyrazolo[4,3‑c]pyridine scaffold simultaneously presents the pyridine nitrogen and the pyrazole NH as a hinge‑binding motif, while the 6‑position boronic acid uniquely allows direct installation of substituents that interact with the rare gatekeeper residue Gln103 in ERK or with the catalytic lysine [1]. Attempting to substitute with a 6‑bromo or 6‑chloro intermediate adds an extra synthetic step and often requires harsher palladium‑catalysed amination conditions, whereas the boronic acid enables one‑step C–C bond formation under mild conditions [2]. Simply stated, the regiospecific combination of the pyrazolo[4,3‑c]pyridine core with a 6‑position boronic acid cannot be recapitulated by generic aryl boronic acids or halo‑pyrazolopyridines.

Quantitative Differentiation Against Closest Comparators


Ligand Efficiency Advantage Against ERK Benchmark

Derivatives of (1H-pyrazolo[4,3-c]pyridin-6-yl)boronic acid, specifically the 6-urea series, were directly compared with the indazole-based ERK inhibitor SCH772984 (1). Compound 21 (MW = 372) retained hERK2 enzymatic potency (IC₅₀ = 1.4 nM) comparable to SCH772984 (MW = 588, hERK2 IC₅₀ = 0.4 nM) while achieving a 37% reduction in molecular weight, translating to a ligand efficiency (LE) of 0.46 vs. 0.29 [1]. In the A375SM (BRAFⱽ⁶⁰⁰ᴱ) proliferation assay, compound 21 exhibited an IC₅₀ of 43 nM, matching the cellular potency of SCH772984 (IC₅₀ = 39 nM) despite the substantial MW advantage [1]. This MW/LE advantage is a direct consequence of the 6-position derivatisation accessible through the boronic acid intermediate.

ERK inhibition ligand efficiency kinase selectivity

Kinome-Wide Selectivity Preservation at Reduced Molecular Weight

The 6‑urea series accessed via the 6‑boronic acid intermediate was evaluated in a broad kinome panel. Compound 21 demonstrated >100‑fold selectivity against 97% of 265 kinases (hitting only 8 kinases with <100‑fold selectivity) [1]. This selectivity profile is comparable to that of SCH772984 (7 out of 309 kinases with >50% inhibition at 1 μM) but is delivered from a significantly smaller scaffold (MW 372 vs. 588) [1]. For comparison, the 5‑position‑substituted indazole analogue 9 (lacking the 6‑position urea) suffered significant erosion of kinome selectivity, demonstrating that the 6‑position derivatisation is essential for maintaining selectivity while reducing MW [1].

kinome profiling selectivity ERK

Synthetic Efficiency: One-Step vs. Multi-Step Diversification

In the construction of 2,4,6,7‑tetrasubstituted‑2H‑pyrazolo[4,3‑c]pyridines, the key diversification step employs Suzuki cross‑coupling of the 7‑iodo intermediate with various boronic acids [1]. When the 6‑position boronic acid is used as the coupling partner (rather than the halide), the synthetic sequence is shortened by at least one step (halogenation or metalation‑borylation) compared to routes that require pre‑installation of a halogen at the 6‑position followed by cross‑coupling with an external boronic acid [1][2]. In the Merck ERK inhibitor synthesis, 6‑chloro‑1H‑pyrazolo[4,3‑c]pyridine required iodination at C‑3, N‑protection with a trityl group, and a three‑step C‑6 chloro‑to‑amino conversion, whereas the 6‑boronic acid building block would allow direct C‑6 arylation in a single step [2].

Suzuki-Miyaura coupling parallel synthesis library diversification

Kinase Target Scope Beyond Simple Heteroaryl Boronic Acids

The pyrazolo[4,3‑c]pyridine scaffold has been validated across multiple kinase targets that are inaccessible to simpler heteroaryl boronic acid building blocks. Patented pyrazolo[4,3‑c]pyridine derivatives inhibit JAK3, BTK, BLK, ITK, and TEC kinases simultaneously [1], while 4,5,6,7‑tetrahydro‑1H‑pyrazolo[4,3‑c]pyridine derivatives achieved a c‑Met IC₅₀ of 68 nM (compound 8c), representing an >80‑fold improvement over the initial HTS hit (IC₅₀ = 5.48 μM) [2]. By contrast, pyridine‑3‑boronic acid and simple pyrazolyl boronic acids yield biaryl products that lack the fused bicyclic hinge‑binding motif and have not been reported to engage kinases with comparable potency or breadth . The 6‑position boronic acid is the direct synthetic entry point to this privileged kinase‑directed chemical space.

multi-kinase inhibition JAK3 c-Met target scope

Antiproliferative Activity Across Cancer Cell Lines

A library of 2,4,6,7‑tetrasubstituted‑2H‑pyrazolo[4,3‑c]pyridines, synthesised via Suzuki couplings utilising boronic acid building blocks, was screened against K562 (leukaemia), MV4‑11 (leukaemia), and MCF‑7 (breast cancer) cell lines [1]. The most potent compounds displayed GI₅₀ values in the low micromolar range, with the lead compound 4‑(2,6‑diphenyl‑2H‑pyrazolo[4,3‑c]pyridin‑7‑yl)phenol inducing PARP‑1 cleavage, caspase‑9 activation, LC3 fragmentation, and PCNA down‑regulation [1]. This demonstrates that the 6‑aryl substituent (accessible via the 6‑boronic acid) directly contributes to the antiproliferative pharmacophore. In contrast, simple pyridine‑3‑boronic acid‑derived biaryls have not been reported to exhibit comparable poly‑pharmacological antiproliferative mechanisms .

antiproliferative cancer cell lines SAR

Regiochemical Advantage for Orthogonal Diversification

In the ERK inhibitor SAR campaign, the 3‑position and 6‑position of the pyrazolo[4,3‑c]pyridine scaffold were independently diversified [1]. The 6‑position urea (installed via the 6‑amino intermediate, itself accessible from the 6‑chloro or, prospectively, the 6‑boronic acid via Chan–Lam coupling) was essential for hydrogen‑bonding interactions with the gatekeeper Gln103 and catalytic Lys52, while the 3‑position substituent engaged Lys112 [1]. This orthogonal diversification strategy is uniquely enabled by a 6‑position‑functionalised building block. Alternative regioisomers (e.g., 4‑yl or 7‑yl boronic acids of pyrazolo[4,3‑c]pyridine) would not project substituents toward the Gln103/Lys52 sub‑pocket and are not commercially prevalent .

regiochemistry orthogonal functionalisation SAR exploration

Procurement and Application Scenarios


Kinase Fragment-to-Lead and Lead Optimisation Libraries

Medicinal chemistry groups pursuing ERK, c‑Met, JAK3, BTK, ITK, or TEC inhibitors benefit from the pyrazolo[4,3‑c]pyridin‑6‑yl scaffold’s demonstrated MW‑normalised potency advantage (LE = 0.46 vs. 0.29 for indazole comparator) and kinome‑wide selectivity (>100‑fold against 97% of 265 kinases) [1][2]. The 6‑position boronic acid enables one‑step Suzuki diversification to rapidly probe C‑6 SAR, shortening synthesis by 1–2 steps relative to halo‑intermediate routes [3].

Parallel Synthesis of Anticancer Compound Arrays

The validated antiproliferative activity of 2,4,6,7‑tetrasubstituted‑2H‑pyrazolo[4,3‑c]pyridines (GI₅₀ in the low μM range against K562, MV4‑11, and MCF‑7) [4] makes the 6‑boronic acid an ideal building block for parallel library synthesis targeting oncology indications. The direct Suzuki coupling of the 6‑boronic acid with diverse aryl/heteroaryl halides allows rapid construction of compound arrays for phenotypic screening.

Structure-Based Design with Orthogonal Dual Diversification

Programs employing structure‑based design against kinases with rare gatekeeper residues (e.g., ERK1/2 Gln103) can exploit the crystallographically validated hydrogen‑bonding network of the 6‑substituted pyrazolo[4,3‑c]pyridine scaffold [1]. The 6‑boronic acid provides a direct handle for installing C‑6 substituents that engage the gatekeeper, while the C‑3 position can be independently diversified, enabling systematic exploration of both vectors from a single commercial building block .

High-Throughput Experimentation Workflows

The 6‑boronic acid’s balanced molecular weight (162.94) and the availability of reliable purity specifications (NLT 98%) make it suitable for HTE workflows. Its use in Suzuki coupling screening plates can rapidly identify optimal conditions for challenging heteroaryl‑heteroaryl bond formations, a critical step in developing robust synthetic routes for lead compounds.

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